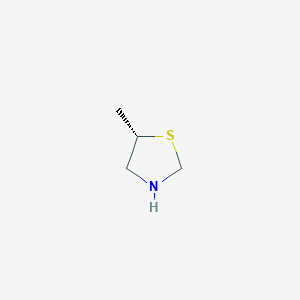
(5S)-5-methyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-methyl-1,3-thiazolidine is a heterocyclic organic compound containing a thiazolidine ring with a methyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methyl-1,3-thiazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of L-cysteine with acetaldehyde, which forms the thiazolidine ring through a cyclization reaction. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-methyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The methyl group or other positions on the thiazolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds depending on the reagents used.
Scientific Research Applications
(5S)-5-methyl-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5S)-5-methyl-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound without the methyl group.
4-methyl-1,3-thiazolidine: A similar compound with the methyl group at a different position.
2-thiazolidinone: A related compound with a carbonyl group at the second position.
Uniqueness
(5S)-5-methyl-1,3-thiazolidine is unique due to the specific placement of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C4H9NS |
|---|---|
Molecular Weight |
103.19 g/mol |
IUPAC Name |
(5S)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C4H9NS/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
WPSFOSFHXXIFDR-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CNCS1 |
Canonical SMILES |
CC1CNCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















